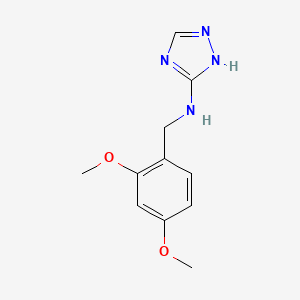

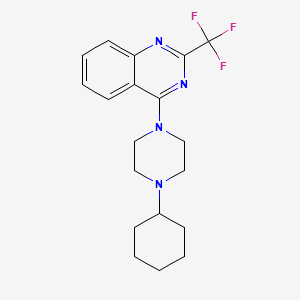

![molecular formula C18H17NO5 B5549288 ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate involves multiple steps, including the use of stereospecific oxidizing agents and conditions developed for sensitive systems. Sunthankar et al. (1993) synthesized potential metabolites of this compound, demonstrating the complexity of its synthesis through various chemical reactions involving SeO2, Clorox bleach, activated MnO2, and NaClO2, with resorcinol as a chlorine scavenger (Sunthankar et al., 1993).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate and its derivatives has been characterized through various spectroscopic and theoretical studies. Koca et al. (2014) provided a detailed analysis of the compound's vibrational frequencies, geometric parameters, and molecular orbital energies, comparing experimental data with theoretical calculations to confirm its structure (Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate are influenced by its functional groups and molecular structure. Chen et al. (2008) explored its derivatives for anti-PAR4 activity, revealing the importance of specific functional groups in its activity (Chen et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate. Manolov et al. (2012) provided insights into its crystalline structure through X-ray crystallography, revealing intramolecular and intermolecular hydrogen bonding patterns (Manolov et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds, stability, and degradation pathways, is essential for its application in various fields. Dai et al. (2013) synthesized derivatives that exhibit enantiotropic nematic phases, highlighting the compound's utility in materials science (Dai et al., 2013).

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research has explored the hydrogen-bonded supramolecular structures of related compounds, demonstrating their significance in crystal engineering and material science. For example, molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into a chain of rings, showing potential for the development of novel crystalline materials (Portilla et al., 2007).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, including YD-3, have been identified as non-peptide antagonists with antiplatelet activity. This research is crucial for the development of new antiplatelet drugs, offering insights into selective anti-PAR4 activity and potential therapeutic applications (Chen et al., 2008).

Anti-Juvenile Hormone Activity

A series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates was synthesized and evaluated for their anti-juvenile hormone activities, showing potential in controlling pest populations and understanding hormone regulation in insects (Yamada et al., 2016).

Novel Anti-Juvenile Hormone Agents

Compounds such as ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate have been studied for their juvenile hormone antagonistic effects, indicating applications in pest management and developmental biology (Kuwano et al., 2008).

Optical Nonlinear Properties

The synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate reveal their potential in the field of photonics, specifically in developing materials with nonlinear optical properties for optical limiting applications (Abdullmajed et al., 2021).

Mechanism of Action

Without specific research, it’s impossible to say for certain what the mechanism of action of this compound would be in a biological system. The effects of a compound in a biological system depend on a variety of factors, including its structure, the presence of functional groups, and the specific biological system .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name |

ethyl 4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-2-22-18(21)12-3-6-14(7-4-12)19-17(20)13-5-8-15-16(11-13)24-10-9-23-15/h3-8,11H,2,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEPFINSNNLRQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

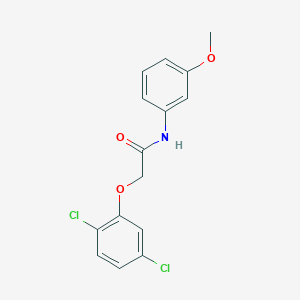

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)